N-(5-bromopyridin-2-yl)-4-(ethylsulfanyl)-3-nitrobenzamide
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Overview
Description
N-(5-bromopyridin-2-yl)-4-(ethylsulfanyl)-3-nitrobenzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a bromopyridine moiety, an ethylsulfanyl group, and a nitrobenzamide structure
Preparation Methods
The synthesis of N-(5-bromopyridin-2-yl)-4-(ethylsulfanyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the pyridine ring.
Nitration: Addition of a nitro group to the benzene ring.
Thioether Formation: Introduction of an ethylsulfanyl group to the benzene ring.
Amidation: Formation of the amide bond between the bromopyridine and the nitrobenzamide moieties.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
N-(5-bromopyridin-2-yl)-4-(ethylsulfanyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-4-(ethylsulfanyl)-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-4-(ethylsulfanyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromopyridine and ethylsulfanyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)-4-(ethylsulfanyl)-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(5-bromopyridin-2-yl)succinamic acid: Shares the bromopyridine moiety but differs in the amide structure.
N-(5-bromopyridin-2-yl)ethanesulfonamide: Contains a sulfonamide group instead of the nitrobenzamide structure.
3-bromoimidazo[1,2-a]pyridines: Contains a bromopyridine moiety but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12BrN3O3S |
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Molecular Weight |
382.23 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-ethylsulfanyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H12BrN3O3S/c1-2-22-12-5-3-9(7-11(12)18(20)21)14(19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17,19) |
InChI Key |
CMURGPCEMQEFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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